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Compound Name: Bis(triisopropylsilyl)amine

Cat. No.: B3033179 Get Quote

Introduction: Beyond Steric Hindrance
In the landscape of modern organic synthesis, the demand for highly selective and potent

reagents is perpetual. Among the class of sterically hindered amines,

bis(triisopropylsilyl)amine, [((CH(CH₃)₂)₃Si)₂NH], emerges as a reagent of significant

interest. Its structure, dominated by two bulky triisopropylsilyl (TIPS) groups flanking a central

nitrogen atom, imparts a unique combination of properties that extend far beyond simple steric

shielding. This guide provides an in-depth exploration of the core chemical properties of

bis(triisopropylsilyl)amine, offering field-proven insights for researchers, scientists, and drug

development professionals. We will delve into its synthesis, structural characteristics, reactivity

as a potent non-nucleophilic base, and its role as a precursor to valuable silylating agents,

moving beyond a mere listing of facts to explain the causality behind its utility in complex

chemical transformations.

Section 1: Core Physicochemical and Structural
Properties
The efficacy of bis(triisopropylsilyl)amine originates from its unique molecular architecture.

The two voluminous TIPS groups create a sterically congested environment around the

nitrogen atom, which is fundamental to its chemical behavior.
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Molecular and Physical Characteristics
A summary of the fundamental properties of bis(triisopropylsilyl)amine is provided below.

Property Value Reference

CAS Number 923027-92-3 [1]

Molecular Formula C₁₈H₄₃NSi₂ [1]

Molecular Weight 329.72 g/mol

Physical Form Liquid

Boiling Point
Not well-documented;

expected to be high

Storage
Store in a refrigerator,

moisture-sensitive

Structural Analysis: The Foundation of Steric Hindrance
The most defining feature of bis(triisopropylsilyl)amine is its extreme steric bulk. Each

triisopropylsilyl group consists of a central silicon atom bonded to three isopropyl groups. This

arrangement effectively encapsulates the N-H proton and the nitrogen lone pair, physically

obstructing their interaction with all but the smallest electrophiles, namely the proton.[2] This

steric shielding is the primary reason for its classification as a non-nucleophilic base.[2][3]

While a definitive single-crystal X-ray structure is not readily available in public literature,

computational modeling and data from analogous silylamines confirm a wide Si-N-Si bond

angle, which further contributes to the exposed nature of the N-H proton while shielding the

nitrogen lone pair.

Spectroscopic Signature
The spectroscopic data for bis(triisopropylsilyl)amine are consistent with its structure.

¹H NMR: The proton NMR spectrum is characterized by multiplets corresponding to the

methine (CH) and methyl (CH₃) protons of the isopropyl groups. A broad singlet, typically

found at a characteristic chemical shift, corresponds to the N-H proton.
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¹³C NMR: The carbon spectrum shows distinct signals for the methine and methyl carbons of

the isopropyl groups.

²⁹Si NMR: The silicon NMR spectrum would show a single resonance characteristic of the

silicon atoms in the TIPS groups.

IR Spectroscopy: The infrared spectrum prominently features a stretching vibration for the N-

H bond, typically in the range of 3300-3500 cm⁻¹.

Section 2: The Chemistry of a Hindered Amine:
Basicity and Nucleophilicity
The utility of bis(triisopropylsilyl)amine is rooted in the delicate balance between its basicity

and its nucleophilicity. Due to its structure, it is a very strong base but an exceptionally poor

nucleophile.[3][4]

A Potent Non-Nucleophilic Base
A non-nucleophilic base is a sterically hindered organic base that can readily abstract a proton

but is inhibited from participating in nucleophilic attack.[3][5] This characteristic is invaluable in

reactions where a substrate needs to be deprotonated in the presence of electrophilic

functional groups that would otherwise be attacked by a conventional base (e.g., hydroxide or

alkoxides). The bulky TIPS groups prevent the nitrogen's lone pair from attacking electrophilic

carbons, while the relatively accessible N-H proton allows for its deprotonation to form the even

more potent conjugate base, the bis(triisopropylsilyl)amide anion.[2]

pKa and Comparative Analysis
The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).[6] While an

experimentally determined pKaH for protonated bis(triisopropylsilyl)amine is not widely

published, the pKa of the N-H proton in the neutral amine is significantly influenced by the

electron-withdrawing nature and alpha-effect of the silicon atoms, which stabilize the resulting

amide anion.[7]

The true power of this reagent is realized upon deprotonation with an organolithium reagent

(like n-BuLi) to form Lithium bis(triisopropylsilyl)amide (LiN(Si(iPr)₃)₂). This amide is an
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exceptionally strong, non-nucleophilic base, comparable to other widely used lithium

silylamides.

Base Common Acronym
pKa of Conjugate
Amine (in THF)

Key Features

Lithium

Diisopropylamide
LDA ~36

Extremely common,

high basicity,

moderate steric

hindrance.[3][5]

Lithium

bis(trimethylsilyl)amid

e

LiHMDS ~26

High basicity, less

sterically hindered

than LDA or

LiN(Si(iPr)₃)₂.

Lithium

bis(triisopropylsilyl)am

ide

- >36 (Estimated)

Exceptional steric

hindrance, high

basicity.

N,N-

Diisopropylethylamine
DIPEA, Hünig's Base 10.75 (in water)

Moderately strong,

non-nucleophilic

amine base, often

used as an acid

scavenger.[3]

The extreme steric hindrance of the bis(triisopropylsilyl)amide anion makes it highly selective

for abstracting sterically accessible protons, often leading to different regioselectivity in enolate

formation compared to less hindered bases like LDA or LiHMDS.

Caption: Relative properties of common non-nucleophilic bases.

Section 3: Synthesis and Handling
Synthesis Protocol: Formation of
Bis(triisopropylsilyl)amine
The synthesis of bis(triisopropylsilyl)amine is typically achieved via the reaction of ammonia

with a suitable triisopropylsilyl halide, such as triisopropylsilyl chloride (TIPSCl). The
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stoichiometry is critical to favor the formation of the disubstituted amine over the

monosubstituted product.

Reaction: 2 (i-Pr)₃SiCl + 3 NH₃ → [((i-Pr)₃Si)₂NH] + 2 NH₄Cl

Step-by-Step Methodology:

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a gas inlet adapter, a condenser, and a stopper is assembled under an inert

atmosphere (Nitrogen or Argon).

Solvent and Reagent: Anhydrous solvent (e.g., diethyl ether or THF) is added to the flask.

Triisopropylsilyl chloride (2.0 equivalents) is dissolved in the solvent.

Ammonia Introduction: Anhydrous ammonia gas is bubbled through the solution at a

controlled rate. Alternatively, a solution of ammonia in an appropriate solvent can be added

slowly. The reaction is typically performed at low temperature (e.g., 0 °C to -78 °C) to control

the exotherm.

Reaction Monitoring: The reaction progress is monitored by the formation of a white

precipitate (ammonium chloride). The reaction is allowed to stir for several hours until

completion, which can be checked by techniques like GC-MS.

Workup: The reaction mixture is filtered to remove the ammonium chloride precipitate. The

filter cake is washed with fresh anhydrous solvent.

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting

crude product can be purified by fractional distillation under high vacuum to yield pure

bis(triisopropylsilyl)amine as a liquid.
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Synthesis Workflow

Assemble Flame-Dried Glassware
under Inert Atmosphere

Dissolve TIPSCl (2 eq.)
in Anhydrous Solvent

Cool Reaction
(e.g., 0°C)

Introduce Anhydrous
Ammonia (3+ eq.)

Stir and Monitor
(Precipitate Formation)

Filter to Remove NH₄Cl

Remove Solvent & Purify
(Vacuum Distillation)

Pure Bis(triisopropylsilyl)amine

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of bis(triisopropylsilyl)amine.
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Safety and Handling
Bis(triisopropylsilyl)amine is a moisture-sensitive and corrosive compound. Proper handling

is essential for safety and to maintain the integrity of the reagent.

Handling: Always handle in a well-ventilated fume hood under an inert atmosphere (e.g., in a

glovebox or using Schlenk techniques).[8][9]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile),

safety goggles, and a lab coat.[8][10]

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place,

such as a refrigerator.

Incompatibilities: Keep away from water, moisture, strong acids, alcohols, and oxidizing

agents, as it can react vigorously.[8][9]

Section 4: Applications in Organic Synthesis
The unique properties of bis(triisopropylsilyl)amine and its corresponding lithium amide

make them powerful tools for specific transformations in organic synthesis.

Precursor to a Super-Hindered Base: Enolate Formation
The primary application is as a precursor to lithium bis(triisopropylsilyl)amide. This base is

particularly useful for the regioselective deprotonation of ketones to form enolates. Due to its

immense steric bulk, it preferentially abstracts the least sterically hindered proton, leading to

the kinetic enolate.

Protocol for Kinetic Enolate Formation:

Base Preparation: In a flame-dried flask under argon, dissolve bis(triisopropylsilyl)amine
(1.05 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

Lithiation: Add n-butyllithium (1.0 eq.) dropwise to the solution. Stir for 30 minutes at -78 °C

to ensure complete formation of LiN(Si(iPr)₃)₂.
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Deprotonation: Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise to the cold

base solution.

Enolate Formation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete

deprotonation.

Trapping: The resulting kinetic enolate can then be quenched with a suitable electrophile

(e.g., methyl iodide, benzaldehyde) to form the desired product.

Substituted Ketone

LiN(Si(iPr)₃)₂
(Super-Hindered Base)

Kinetic Enolate

Electrophile (E⁺)
α-Substituted Product

 Deprotonation
(Least Hindered Proton)

 Nucleophilic Attack

Click to download full resolution via product page

Caption: Mechanism of kinetic enolate formation and trapping.

Silylating Agent and Protecting Group Precursor
The triisopropylsilyl (TIPS) group is a robust and bulky protecting group for alcohols, amines,

and other functionalities.[11][12] While bis(triisopropylsilyl)amine itself is not typically used

directly for silylation, it is a key precursor to more reactive silylating agents like triisopropylsilyl

triflate (TIPSOTf), a highly effective reagent for protecting sterically hindered alcohols. The

TIPS group offers excellent stability to a wide range of reaction conditions but can be removed

using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[11]

Conclusion
Bis(triisopropylsilyl)amine is more than just a bulky amine; it is a specialized reagent whose

extreme steric properties provide chemists with a powerful tool for achieving high selectivity in

proton abstraction reactions. Its role as a precursor to one of the most sterically demanding,

non-nucleophilic amide bases available allows for the formation of kinetic enolates from

complex substrates where other bases might fail or provide poor selectivity. As the complexity
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of target molecules in drug discovery and materials science continues to increase, the strategic

application of highly tailored reagents like bis(triisopropylsilyl)amine will remain a

cornerstone of efficient and elegant synthetic design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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